Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Key structural elements include:
- 7-tert-butyl group: A bulky substituent that enhances lipophilicity and may influence steric interactions in biological systems.
- Methyl ester at position 5: Modulates solubility and metabolic stability compared to free carboxylic acids or other esters.
Properties
IUPAC Name |
methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-16(13-9-7-6-8-10-13)17-20-14(18(23)24-5)11-15(19(2,3)4)22(17)21-12/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAZDQFBWXDVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted pyrimidine under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs and materials. In medicinal chemistry, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Additionally, it has been used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations at Key Positions
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular. Substituents at positions 2, 3, 5, and 7 significantly alter physicochemical and biological properties:
Key Observations :
- 7-Position : Bulky groups (e.g., tert-butyl, cyclopropyl) increase lipophilicity and may hinder enzymatic degradation compared to smaller substituents like methyl or oxo groups .
- 5-Position : Methyl esters (as in the target compound) offer intermediate lipophilicity between ethyl esters (more lipophilic) and free carboxylic acids (more polar) .
- Electron-Donating/Withdrawing Groups : Substituents like trifluoromethyl (CF₃) or methoxy (OCH₃) modulate electronic effects, affecting reactivity and binding to biological targets .
Key Observations :
- Microwave Irradiation : Reduces reaction time (e.g., 15 min vs. 30 min for reflux) and improves yields in brominated derivatives .
- Ultrasonic Methods : Enhance reaction efficiency in aqueous-alcohol systems, as seen for 7-oxo derivatives .
Physicochemical Properties
Melting Points and Solubility
Melting points correlate with molecular symmetry and intermolecular interactions:
Inference for Target Compound :
- The tert-butyl group at position 7 likely lowers the melting point compared to 7-oxo or 7-cyclopropyl analogs due to reduced crystallinity from steric hindrance.
Lipophilicity and Bioavailability
Target Compound Prospects :
- The tert-butyl group may enhance binding to hydrophobic enzyme pockets, while the methyl ester balances metabolic stability.
Biological Activity
Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 309.36 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cyclin-dependent Kinases (CDKs): This compound has been shown to inhibit CDK2, a key regulator in the cell cycle. By interfering with CDK2 activity, it can induce cell cycle arrest and apoptosis in cancer cells .
- Modulation of Kinase Activity: It may also act as an inhibitor of other kinases involved in signaling pathways critical for cell proliferation and survival .
Biological Activities and Therapeutic Applications
Research indicates several promising biological activities associated with this compound:
- Anticancer Activity:
- Anti-inflammatory Effects:
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Potential as a Biochemical Probe:
- Due to its ability to interact with specific enzymes and receptors, it is being investigated as a biochemical probe for studying cellular processes .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What are the common synthetic routes for Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization reactions between 5-aminopyrazole derivatives and β-keto esters. For example, a related pyrazolo[1,5-a]pyrimidine derivative was prepared by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by column chromatography and recrystallization . Key optimization strategies include:
- Temperature control : Heating above 80°C may lead to side reactions (e.g., acidolytic removal of protective groups like Boc), reducing yields .
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) improve cyclization efficiency .
- Purification : Silica gel chromatography with petroleum ether/ethyl acetate mixtures (8:2 v/v) effectively isolates the product .
Q. How can spectroscopic and crystallographic data be used to confirm the structure and regiochemistry of the compound?
- NMR spectroscopy : 1H and 13C NMR identify substituent positions. For example, aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.6 ppm, while methyl groups resonate as singlets (δ 1.2–2.5 ppm) .
- X-ray crystallography : Crystal structures reveal planar fused pyrazole-pyrimidine rings with dihedral angles <2° between substituents, confirming regiochemistry .
- Mass spectrometry : High-resolution MS matches the molecular formula (e.g., C21H16ClN7Al in related compounds) .
Q. What are typical side reactions during synthesis, and how can they be mitigated?
- Isomer formation : Competing cyclization pathways may yield structural isomers. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate and its 5-methyl-7-carboxylate isomer were differentiated via NMR and X-ray analysis .
- Protective group cleavage : Acidic conditions at high temperatures can hydrolyze Boc groups. Using milder conditions (≤80°C) and shorter reaction times minimizes this .
- By-product formation : Unreacted enaminones or β-keto esters are removed via selective crystallization or chromatography .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Docking studies : Molecular docking predicts interactions with target enzymes (e.g., cathepsins B/K). Substituents like trifluoromethyl groups improve binding affinity by enhancing hydrophobic interactions .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups at position 3 stabilize the pyrimidine ring, influencing reaction pathways .
- QSAR models : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity data to prioritize synthetic targets .
Q. How can contradictory spectral or biological data between batches be systematically resolved?
- Batch comparison : Compare NMR, HPLC purity, and melting points. Discrepancies in melting points (>2°C) suggest impurities or isomer contamination .
- Biological assay validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, inconsistent IC50 values may arise from solvent effects (DMSO vs. aqueous buffers) .
- Advanced characterization : Employ 2D NMR (COSY, NOESY) or single-crystal X-ray to resolve structural ambiguities .
Q. What methodologies enable selective functionalization at specific positions of the pyrazolo[1,5-a]pyrimidine core?
- Position 5 : Carboxylate groups are introduced via hydrolysis of methyl esters using LiOH in methanol/water (54% yield) .
- Position 7 : tert-Butyl groups are added via nucleophilic substitution with tert-butyl halides under basic conditions .
- Position 3 : Azo coupling with aryl diazonium salts introduces phenyl groups (e.g., 68% yield for 3-p-tolylazo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
